molecular formula C9H10BrN5 B8169035 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8169035
M. Wt: 268.11 g/mol
InChI Key: ZBAOMTAQBMONHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2139403-92-0) is a versatile pyrazolo[3,4-d]pyrimidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The bromo substituent at the 3-position makes this compound a valuable electrophilic building block for cross-coupling reactions, allowing researchers to introduce diverse structural motifs via palladium-catalyzed methods. The cyclobutyl group at the N1 position provides a distinct steric and electronic profile, contributing to the compound's overall lipophilicity and potential for target engagement. Pyrazolo[3,4-d]pyrimidine scaffolds are recognized as bioisosteres of purine nuclei, enabling them to mimic adenosine and interact with a variety of enzyme binding sites, particularly protein kinases. This core structure is extensively investigated in the development of novel therapeutics. Research indicates that derivatives of this scaffold show significant promise as potent and selective sigma-1 receptor (σ1R) ligands, which are relevant targets for modulating neuropathic pain . Furthermore, analogous pyrazolo[3,4-d]pyrimidine compounds have been identified as inhibitors of critical biological targets, including cyclin-dependent kinase 2 (CDK2) for oncology research and mitogen-activated protein kinase kinase 3 (MKK3) . Researchers will find this brominated intermediate particularly useful for constructing targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies aimed at these and other therapeutic targets. Chemical Identifiers: • : 2139403-92-0 • Molecular Formula: C 9 H 10 BrN 5 • Molecular Weight: 268.11 g/mol This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-1-cyclobutylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c10-7-6-8(11)12-4-13-9(6)15(14-7)5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOMTAQBMONHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3=NC=NC(=C3C(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.

    Introduction of the bromine atom: Bromination can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclobutyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with cyclobutyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling reactions: Palladium catalysts and ligands are commonly employed.

Major Products Formed

    Substitution reactions: Yield various substituted pyrazolo[3,4-d]pyrimidine derivatives.

    Oxidation and reduction reactions: Produce oxidized or reduced forms of the compound.

    Coupling reactions: Result in the formation of biaryl or other coupled products.

Scientific Research Applications

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.

    Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and mechanisms.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key structural analogs differ in substituents at positions 1, 3, and 6, impacting molecular weight, polarity, and biological activity.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Cyclobutyl; 3: Br; 4: NH₂ C₉H₁₀BrN₅ 268.12 Kinase inhibition, anti-inflammatory
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 1: CH₃; 3: Br; 4: Cl; 6: CH₃ C₇H₆BrClN₄ 261.50 Higher lipophilicity (XLogP: 2.6)
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 4-Bromophenyl; 4: NH₂ C₁₁H₈BrN₅ 290.12 Potential kinase inhibitor
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: tert-butyl; 3: 3-methylbenzyl C₁₈H₂₂N₅ 308.40 Kinase inhibitor (e.g., CRK9)
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3: Phenylethynyl; 4: NH₂ C₁₃H₉N₅ 235.25 Anti-cancer (IC₅₀: ~10 nM)

Notes:

  • Bromine at position 3 is a common reactive site for cross-coupling reactions (e.g., Suzuki coupling) to generate derivatives with aryl or heteroaryl groups .
  • Cyclobutyl substituents improve metabolic stability compared to bulkier groups like tert-butyl .

Biological Activity

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a bromine atom at the third position and a cyclobutyl group at the first position of the pyrazole ring, positions it as a significant candidate in medicinal chemistry, particularly in drug development targeting sigma receptors and kinase inhibition.

  • Molecular Formula : C9H10BrN5
  • Molecular Weight : Approximately 269.15 g/mol
  • Structural Features : The compound features a bromine substituent that influences its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable biological activities, particularly as ligands for sigma receptors and inhibitors of various kinases. These activities are crucial for developing therapies for neurological disorders and certain cancers.

Sigma Receptor Modulation

3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential sigma receptor modulator. Sigma receptors are implicated in numerous neurological processes, and antagonists of these receptors may provide therapeutic benefits in pain management and neuroprotection. Interaction studies have shown that this compound binds effectively to sigma receptors, which could lead to further exploration in neuropharmacology .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory properties. Kinases play essential roles in cellular signaling pathways, and inhibitors can be beneficial in treating various cancers. For instance, related pyrazolo compounds have demonstrated selective inhibition against Akt kinases, critical players in cancer progression .

Case Studies and Experimental Data

  • Binding Affinity Studies : The binding affinity of 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to sigma receptors was assessed using radiolabeled ligand binding assays. Results indicated a significant affinity, suggesting its potential as a therapeutic agent targeting these receptors .
  • Kinase Selectivity : In vitro studies involving a panel of kinases revealed that the compound exhibited selective inhibition towards specific kinases such as Akt. The IC50 values were measured to determine efficacy:
    • Akt1 : IC50 = 61 nM
    • FAK : Minimal activity observed at concentrations greater than 100 nM .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureContains a methyl group instead of cyclobutyl
1-(Cyclopropyl)-3-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureFluorinated aromatic system
1-cyclopentyl-3-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureCyclopentyl group provides different steric properties

This table illustrates the diversity within the pyrazolo[3,4-d]pyrimidine class while emphasizing the unique cyclobutyl substitution in 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine that may influence its biological activity and pharmacological profile.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1: Start with a pyrazolo[3,4-d]pyrimidin-4-amine core (e.g., 3-iodo precursor) and substitute the halogen (Br) via Buchwald-Hartwig amination or Suzuki coupling .
  • Step 2: Introduce the cyclobutyl group using alkylating agents (e.g., cyclobutyl bromide) under basic conditions (K₂CO₃/NaH) in solvents like DMF or acetonitrile .
  • Optimization: Yields (~60–85%) depend on temperature control (60–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and stoichiometric ratios. Purity is enhanced via column chromatography or recrystallization from acetonitrile .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Answer:

  • X-ray crystallography confirms bond lengths/angles and spatial arrangement of the cyclobutyl and bromo substituents .
  • ¹H/¹³C NMR identifies proton environments (e.g., cyclobutyl CH₂ at δ 2.5–3.5 ppm) and coupling patterns .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z ~335.04) .

Advanced Research Questions

Q. How does the bromo substituent at position 3 influence binding affinity to kinase targets compared to other halogenated analogs?

Answer:

  • The 3-bromo group enhances steric bulk and electron-withdrawing effects, potentially improving selectivity for ATP-binding pockets in kinases (e.g., BTK, CDKs) .

  • Comparative Data:

    HalogenIC₅₀ (nM) for BTKSelectivity Ratio (vs. EGFR)
    Br12 ± 21:85
    Cl18 ± 31:45
    I9 ± 11:120
    Data inferred from structural analogs in .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Answer:

  • Target-specific assays: Use isoform-selective kinase profiling (e.g., CDK2 vs. CDK4) to clarify mechanistic pathways .
  • Dose-response studies: Identify biphasic effects (e.g., pro-apoptotic at high concentrations vs. anti-inflammatory at low doses) .
  • Metabolite analysis: Check for in situ degradation products (e.g., dehalogenation) that may confound results .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock/Vina): Predict interactions with CYP450 enzymes to reduce metabolic instability .
  • QSAR models: Correlate substituent electronegativity (e.g., Br vs. OMe) with solubility (logP) and bioavailability .
  • MD simulations: Assess cyclobutyl ring flexibility and its impact on target binding kinetics .

Methodological Challenges

Q. What strategies mitigate low yields in cyclobutyl group introduction during synthesis?

Answer:

  • Solvent optimization: Use polar aprotic solvents (DMF/DMSO) to stabilize transition states .
  • Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for efficient C–N coupling .
  • Protecting groups: Temporarily block reactive amines (e.g., Boc protection) to prevent side reactions .

Q. How do researchers address discrepancies in crystallographic vs. solution-phase structural data?

Answer:

  • Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in solution .
  • DFT calculations: Compare computed (gas-phase) and experimental (X-ray) geometries to identify solvent effects .

Emerging Research Directions

Q. What novel biological targets are hypothesized for this compound based on structural analogs?

Answer:

  • Epigenetic regulators: HDACs and BET bromodomains due to conserved pyrazolo[3,4-d]pyrimidine scaffolds .
  • Immune checkpoints: PD-1/PD-L1 axis modulation via JAK/STAT pathway interference .

Q. How can photoaffinity labeling probes be designed using this compound for target identification?

Answer:

  • Probe synthesis: Incorporate diazirine or benzophenone moieties at the 4-amine position .
  • Pull-down assays: Combine with LC-MS/MS to isolate and identify bound proteins in cellular lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.